4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound with a molecular formula of C20H13Cl3N4S and a molecular weight of 447.776 . This compound is characterized by the presence of multiple functional groups, including chlorobenzyl, dichlorobenzyl, sulfanyl, isopropyl, and triazolyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl and dichlorobenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions, often using thiol reagents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorobenzyl groups, yielding simpler triazole derivatives.
Substitution: The chlorobenzyl and dichlorobenzyl groups can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, each with unique chemical and physical properties.
Scientific Research Applications
4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide exerts its effects involves the interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with key biochemical pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorobenzyl 4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl sulfide
- 4-(5-((2,6-dichlorobenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
Compared to similar compounds, 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl3N3S2/c1-13(2)26-19(12-27-11-15-5-8-17(22)9-18(15)23)24-25-20(26)28-10-14-3-6-16(21)7-4-14/h3-9,13H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSOBTJHPRSPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC2=CC=C(C=C2)Cl)CSCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.